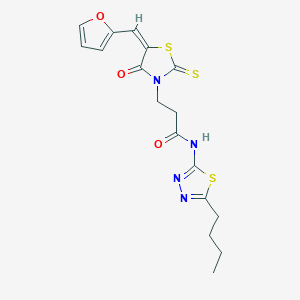
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The interest in complex molecular compounds, such as isoxazoles, pyrazoles, and pyrrolidinyl methanones, stems from their diverse chemical reactivity and potential biological activities. These compounds serve as key intermediates in organic synthesis and have applications in developing pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
Synthesis techniques for these compounds often involve cycloaddition reactions, condensation, and other strategies to introduce functional groups and complexity into the molecule. For example, the synthesis of amino-substituted isoxazoles has been achieved through reactions of dicyano-ethylthioethenyl pyrroles with hydroxylamine, showcasing the diversity of synthetic routes available for constructing such frameworks (Sobenina et al., 2005).
Molecular Structure Analysis
Crystal structure analysis by X-ray diffraction provides insights into the geometry, conformation, and stereochemistry of these molecules. For instance, the molecular structure of a related compound was elucidated, revealing the arrangement of its functional groups and overall molecular architecture (Cao et al., 2010).
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(12-7-13(22-18-12)10-1-2-10)19-6-3-11(9-19)21-14-8-16-4-5-17-14/h4-5,7-8,10-11H,1-3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNXGXYYIFQOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2491474.png)


![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)



![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)

![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)